

SR-3306: A Technical Guide to a Potent and Selective JNK Inhibitor

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Compound of Interest		
Compound Name:	SR-3306	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of **SR-3306**, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, oncology, and drug discovery.

Introduction: The Rationale for JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, as well as cancer and metabolic disorders. This has made the development of potent and selective JNK inhibitors a significant area of interest for therapeutic intervention. **SR-3306** emerged from these efforts as a promising preclinical candidate.

Discovery and Core Attributes of SR-3306

SR-3306 is an aminopyrimidine-based, ATP-competitive inhibitor of JNK.[1] Its development was part of a translational research effort to create a potent, selective, and orally bioavailable



JNK inhibitor with good brain penetration for the potential treatment of neurodegenerative diseases.[1]

Biochemical and Cellular Potency

SR-3306 demonstrates modest to potent inhibitory activity against JNK isoforms with excellent selectivity over the closely related p38 MAP kinase.[1] Its cell-based potency is comparable to its biochemical activity, indicating good cell permeability.[1]

Table 1: Biochemical and Cellular Potency of SR-3306[1]

Target	IC50 (nM)
JNK1	67
JNK2	283
JNK3	159
p38	>20,000
Cellular p-c-jun Inhibition (INS-1 cells)	216

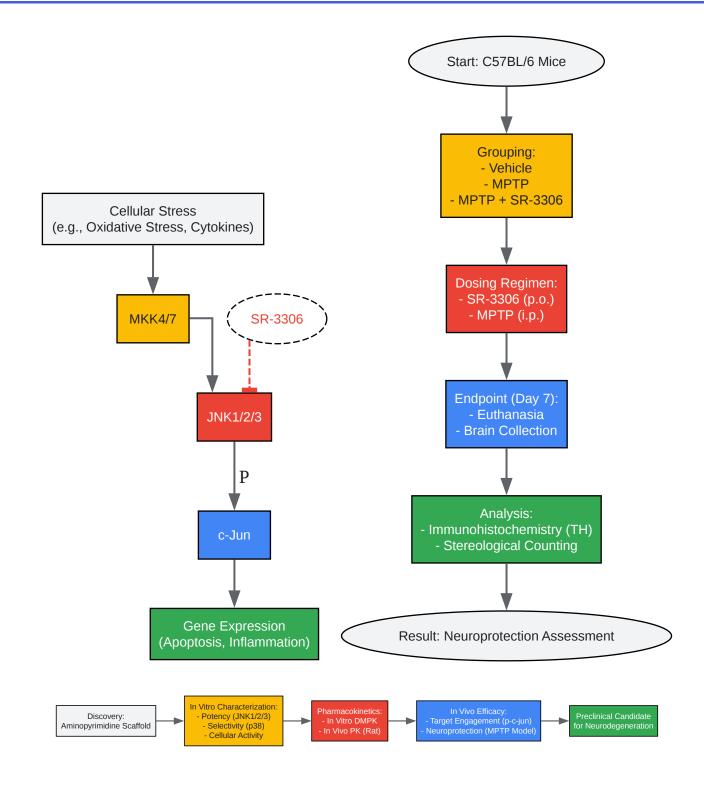
Kinase Selectivity Profile

To assess its broader kinase selectivity, **SR-3306** was screened against a large panel of kinases. The results demonstrated that **SR-3306** is a highly selective inhibitor of JNK.[1]

Signaling Pathway and Mechanism of Action

SR-3306 exerts its effects by inhibiting the JNK signaling cascade. This pathway is typically activated by cellular stress signals, leading to the phosphorylation and activation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation. By competitively binding to the ATP-binding site of JNK, **SR-3306** prevents the phosphorylation of c-Jun, thereby mitigating the downstream consequences of JNK activation.[1]





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References

- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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